molecular formula C15H10ClNO B5104851 N-(4-chlorophenyl)-3-phenylprop-2-ynamide

N-(4-chlorophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5104851
M. Wt: 255.70 g/mol
InChI Key: RTUXICMRFPLGDY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-phenylprop-2-ynamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-phenylprop-2-ynamide typically involves the reaction of 4-chloroaniline with phenylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of palladium(II) acetate, copper(I) iodide, and a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3-phenylprop-2-ynamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUXICMRFPLGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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